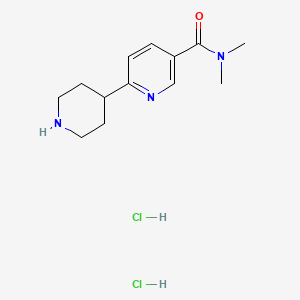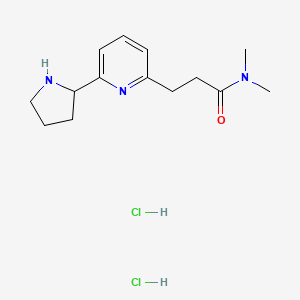
1,3-Adamantanedicarbonyl diisocyanate
Descripción general
Descripción
1,3-Adamantanedicarbonyl diisocyanate is a chemical compound belonging to the diisocyanate family. It is characterized by the presence of two isocyanate groups (-NCO) attached to an adamantane core. This compound is primarily used in the synthesis of polyurethanes, which are versatile polymers with applications in various industries, including automotive, construction, and textiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Adamantanedicarbonyl diisocyanate can be synthesized through several methods. One common approach involves the reaction of 1,3-adamantanedicarbonyl dichloride with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired diisocyanate .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-based methods due to their efficiency and scalability. The process includes the purification of the final product to remove any impurities that may affect its performance in subsequent applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Adamantanedicarbonyl diisocyanate undergoes various chemical reactions, including:
Polymerization: Reacts with diols or polyols to form polyurethanes.
Substitution: Can undergo nucleophilic substitution reactions with amines to form ureas.
Addition: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Diols/Polyols: Used in polymerization reactions to form polyurethanes.
Amines: Employed in substitution reactions to produce ureas.
Alcohols: React with the isocyanate groups to form carbamates.
Major Products Formed
Polyurethanes: Versatile polymers used in foams, coatings, and adhesives.
Ureas: Compounds with applications in pharmaceuticals and agriculture.
Carbamates: Used in the production of pesticides and pharmaceuticals.
Aplicaciones Científicas De Investigación
1,3-Adamantanedicarbonyl diisocyanate has several scientific research applications:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Employed in the development of biomaterials for medical applications.
Medicine: Utilized in drug delivery systems and as a building block for pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and foams.
Mecanismo De Acción
The mechanism of action of 1,3-Adamantanedicarbonyl diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols, amines, and water, leading to the formation of polyurethanes, ureas, and carbamates. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate (IPDI): Another aliphatic diisocyanate with applications in coatings and adhesives.
Methylenediphenyl diisocyanate (MDI): An aromatic diisocyanate widely used in the production of rigid foams and elastomers.
Uniqueness
1,3-Adamantanedicarbonyl diisocyanate is unique due to its adamantane core, which imparts rigidity and thermal stability to the resulting polymers. This makes it particularly suitable for applications requiring high-performance materials .
Propiedades
IUPAC Name |
adamantane-1,3-dicarbonyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-7-15-11(19)13-2-9-1-10(4-13)5-14(3-9,6-13)12(20)16-8-18/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXDZNAUZHXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)N=C=O)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)



![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)
![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)


